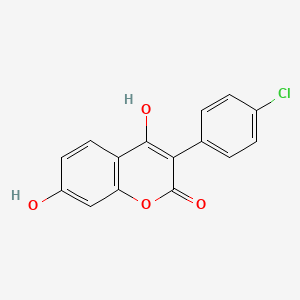

Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

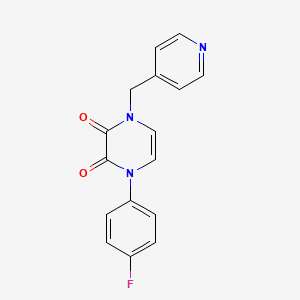

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzyl group attached to it, which is further substituted with a fluorine atom. The presence of the carboxylate group indicates that it is an ester .

Molecular Structure Analysis

The molecular formula of the compound is C18H16FN3O2 . It contains a quinoline ring, a benzyl group, and an ester group. The presence of the fluorine atom could significantly affect the compound’s chemical properties due to its high electronegativity .Physical And Chemical Properties Analysis

Based on its structure, we can infer that it’s likely to be a solid under normal conditions. The presence of the fluorine atom could make it somewhat polar, and it’s likely to be soluble in organic solvents .科学的研究の応用

Biochemical and Medical Applications

Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, as part of the quinoline derivatives, shows significant promise in the fields of biochemistry and medicine, particularly in the study of various biological systems. These compounds are recognized for their efficient fluorophore properties, making them invaluable in research focused on DNA and cellular processes. Their potential as antioxidants and radioprotectors further underscores their relevance in scientific investigations aimed at understanding and mitigating oxidative stress and radiation damage (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Potential

Research into the antibacterial activities of quinoline derivatives, including structures similar to this compound, reveals their efficacy against a spectrum of Gram-positive and Gram-negative organisms. This underlines the therapeutic potential of these compounds in addressing various bacterial infections, highlighting their importance in the development of new antimicrobial agents (Cooper, Klock, Chu, & Fernandes, 1990; Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).

Cancer Research and Tyrosine Kinase Inhibition

In the realm of oncology, derivatives of quinoline, similar to the compound , have been synthesized and evaluated for their potential to inhibit vital proteins involved in cancer progression. Studies demonstrate the efficacy of these compounds in inhibiting tyrosine kinases like VEGFR-2 and EGFR, which are critical in tumor growth and metastasis. This indicates the compound's potential utility in developing new anticancer therapies, offering hope for treatments that are more effective and targeted (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Synthesis and Chemical Characterization

The synthesis of quinoline derivatives provides a foundation for exploring their biological activities and potential applications. Through various chemical reactions, researchers have developed methodologies for the synthesis of compounds within this class, enabling the study of their properties and the further development of related pharmaceutical agents. The characterization of these compounds through techniques such as NMR and mass spectrometry confirms their structure and supports ongoing research into their applications (Aleksanyan & Hambardzumyan, 2013).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-fluorobenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-fluorobenzaldehyde (1.0 equiv) and ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) in methanol (10 mL) and add acetic acid (0.1 equiv).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution (10%) to the reaction mixture until the pH reaches 9-10.", "Step 4: Extract the product with ethyl acetate (3 x 10 mL).", "Step 5: Combine the organic layers and wash with water (10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol (10 mL) and add sodium borohydride (1.2 equiv).", "Step 8: Stir the reaction mixture at room temperature for 24 hours.", "Step 9: Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 10: Combine the organic layers and wash with water (10 mL).", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS番号 |

1251670-89-9 |

分子式 |

C20H19FN2O3 |

分子量 |

354.381 |

IUPAC名 |

ethyl 4-[(2-fluorophenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19FN2O3/c1-3-26-20(25)16-18(22-11-13-8-4-5-10-15(13)21)14-9-6-7-12(2)17(14)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

InChIキー |

RCANLLPWKFFKFQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)

![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)

![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)

![5-isopropyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2588191.png)

![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2588195.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2588200.png)

![N-(sec-butyl)-1-[(4-chlorobenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588201.png)

![3-Aminobicyclo[1.1.1]pentan-1-ol](/img/structure/B2588203.png)